(3,6-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzofuran core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Incorporation of the Pyridine Moiety: The pyridine group is attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
- 1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
Uniqueness
1-(3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the specific positioning of the pyridine moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O2/c1-16-6-7-19-17(2)21(27-20(19)15-16)22(26)25-13-11-24(12-14-25)10-8-18-5-3-4-9-23-18/h3-7,9,15H,8,10-14H2,1-2H3 |
InChI Key |
QHPBXQNAEPJDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C |
Origin of Product |
United States |
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